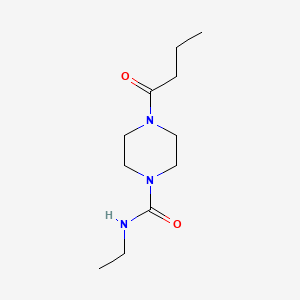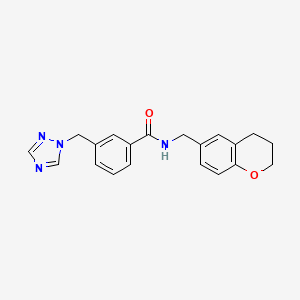![molecular formula C18H23F2N3OS B7563709 N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7563709.png)
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as DB844, is a novel compound that has shown potential as an anti-parasitic drug. The compound belongs to the benzimidazole family and has a unique chemical structure that makes it a promising candidate for the treatment of parasitic infections.
Mécanisme D'action
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide inhibits the enzyme FPPS, which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the survival of parasites and cancer cells. By inhibiting FPPS, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide disrupts the biosynthesis of isoprenoids, leading to the death of the parasites and cancer cells. The mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is unique compared to other anti-parasitic drugs, making it a promising candidate for the treatment of parasitic infections.
Biochemical and Physiological Effects
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have minimal toxicity in vitro and in vivo. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been shown to have a high selectivity index, indicating that it is highly effective against parasites and cancer cells while being relatively safe for the host.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has several advantages for use in lab experiments. The compound has a unique mechanism of action, making it a promising candidate for the treatment of parasitic infections and cancer. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown minimal toxicity in vitro and in vivo, making it a safe compound for use in preclinical studies. However, the synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is complex and requires specialized equipment and expertise. The compound is also expensive to synthesize, limiting its availability for research.
Orientations Futures
There are several future directions for the study of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide. One direction is to optimize the synthesis method of the compound to increase its yield and purity. Another direction is to conduct further preclinical studies to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in animal models. Clinical trials are also needed to determine the safety and efficacy of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide in humans. Additionally, the mechanism of action of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide needs to be further elucidated to understand its anti-parasitic and anti-cancer properties fully. Finally, the potential of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as a drug combination therapy needs to be explored to enhance its efficacy against parasitic infections and cancer.
Conclusion
In conclusion, N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, also known as N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide, is a novel compound with promising anti-parasitic and anti-cancer properties. The compound has a unique mechanism of action, inhibiting the enzyme FPPS, which is essential for the survival of parasites and cancer cells. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has minimal toxicity and good pharmacokinetic properties, making it a promising candidate for preclinical studies. However, further studies are needed to optimize the synthesis method, determine the safety and efficacy of the compound in animal models and humans, and explore its potential as a drug combination therapy.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide involves the reaction of 1-(difluoromethyl)benzimidazole-2-thiol with cyclooctyl chloroacetamide in the presence of a base. The reaction yields N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide as the final product. The synthesis method has been optimized to obtain a high yield of the compound with good purity. The purity of the compound is crucial for its use in scientific research.
Applications De Recherche Scientifique
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has been extensively studied for its anti-parasitic properties. The compound has shown promising results against various parasitic infections, including Leishmania, Trypanosoma, and Plasmodium. The anti-parasitic activity of N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide is attributed to its ability to inhibit the enzyme farnesyl pyrophosphate synthase (FPPS), which is essential for the survival of the parasites. N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-cyclooctyl-2-[1-(difluoromethyl)benzimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3OS/c19-17(20)23-15-11-7-6-10-14(15)22-18(23)25-12-16(24)21-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFQDYMZUVMNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CSC2=NC3=CC=CC=C3N2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
![N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)
![N-ethyl-4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B7563644.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7563650.png)
![N-[1-(2-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7563662.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-[3-(oxolan-2-ylmethoxy)phenyl]methanone](/img/structure/B7563678.png)
![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7563697.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B7563716.png)
